2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Overview
Description
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol This compound features a pyridine ring attached to a phenyl ring through a methoxy linkage, with an acetonitrile group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper safety measures due to the use of toxic reagents like sodium cyanide.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to target proteins and pathways involved in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-ylmethoxy)benzaldehyde: A precursor in the synthesis of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile.
4-(Pyridin-4-ylmethoxy)phenylacetic acid: An oxidized derivative with potential biological activities.
4-(Pyridin-4-ylmethoxy)phenylamine: A reduced derivative with different chemical properties.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a phenylacetonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(pyridin-4-ylmethoxy)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-8-5-12-1-3-14(4-2-12)17-11-13-6-9-16-10-7-13/h1-4,6-7,9-10H,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCCQMTBCFURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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